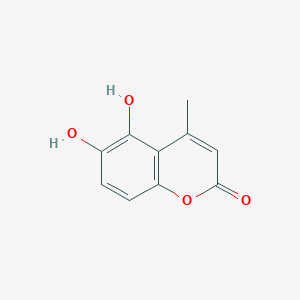
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of benzopyran, characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 4th position. This compound is often studied for its potential antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. One common method includes the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Used in the formulation of certain pharmaceuticals and cosmetic products.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct antioxidant and anticancer properties .
Eigenschaften
CAS-Nummer |
5255-59-4 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5,6-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-7-3-2-6(11)10(13)9(5)7/h2-4,11,13H,1H3 |
InChI-Schlüssel |
ASOMKMLGQYKTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
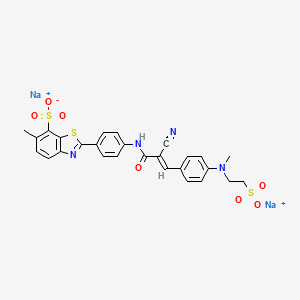
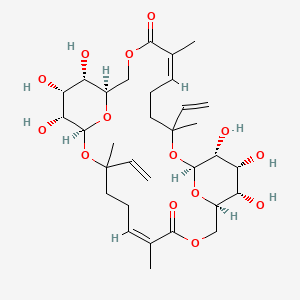
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

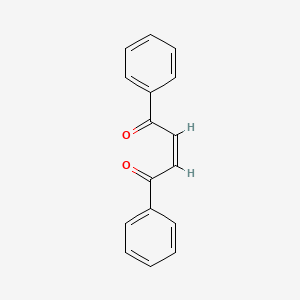

![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
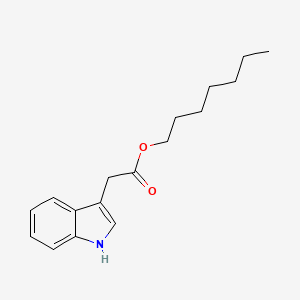
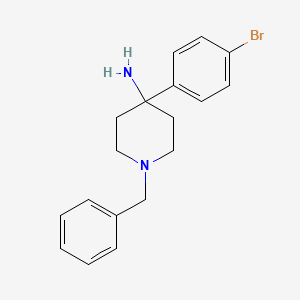
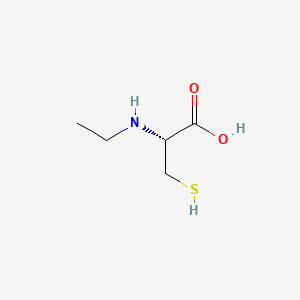
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
